molecular formula C10H10N2O B1463254 Edaravone D5 CAS No. 1228765-67-0

Edaravone D5

Número de catálogo B1463254
Número CAS: 1228765-67-0
Peso molecular: 179.23 g/mol
Clave InChI: QELUYTUMUWHWMC-VIQYUKPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Edaravone D5 is a deuterium labeled Edaravone . Edaravone itself is a potent free radical scavenger that has been found to protect against MMP-9-related brain hemorrhage in rats treated with tissue plasminogen activator .


Synthesis Analysis

Edaravone-based azo dyes have been synthesized through a two-step process involving diazotizing the aromatic amines followed by the resultant salts coupling with edaravone . The crude mixture was subjected to flash column chromatography over silica gel to give the final product.


Molecular Structure Analysis

The structures of the dyes were identified with UV-vis, FT-IR, 1H NMR, and 13C NMR spectra and CHN analysis . The molecular formula of Edaravone is C10H10N2O .


Chemical Reactions Analysis

A series of novel edaravone structures was successfully synthesized through the anodic oxidation of catechols in the presence of edaravone in aqueous solution . The cyclic voltammetric results indicate that a one-pot multi-step sequential reaction occurs between edaravone and the electrochemically derived ortho- and para-benzoquinones .


Physical And Chemical Properties Analysis

Edaravone has a molecular weight of 174.2 and is stored as a powder at -20°C . The solubility of edaravone has been investigated in different solvents .

Aplicaciones Científicas De Investigación

    Neurodegenerative Diseases

    • Edaravone is a free radical scavenger that has shown promising effects in neurodegenerative diseases by quenching hydroxyl radicals and inhibiting lipid peroxidation .
    • It was initially developed in Japan as a neuroprotective agent for acute cerebral infarction and later applied clinically to treat amyotrophic lateral sclerosis (ALS) .
    • There is accumulating evidence for the therapeutic effects of edaravone in a wide range of diseases related to oxidative stress, including ischemic stroke, ALS, Alzheimer’s disease, and placental ischemia .

    Ischemic Stroke

    • Edaravone has been used in the treatment of acute ischemic stroke .
    • It has been associated with significantly improved Barthel Index of functioning in activities for daily living and neurologic deficit .
    • However, edaravone was not associated with an improved rate of death or disability on long-term follow-up .

    Amyotrophic Lateral Sclerosis (ALS)

    • Edaravone is a free radical scavenger approved for the treatment of ALS, a fatal neuromuscular disease .
    • It is administered as an intravenous infusion over 60 min for several treatment cycles .
    • In May 2022, the FDA approved an oral formulation of edaravone for the treatment of ALS .

    Alzheimer’s Disease

    • Edaravone has shown beneficial effects in multiple cellular and animal models of Aβ toxicity .
    • It can upregulate the expression of synapse-related mRNA SYN1 and PSD95 in the hippocampus of APP/PS1 mice and inhibit Rho and ROCK mRNA level .
    • Edaravone targets the Rho/ROCK pathway to protect Alzheimer Disease nerve synapse damage .

    Placental Ischemia

    • Edaravone injection significantly decreased the maternal blood pressure and increased fetal survival rate compared with the RUPP group .
    • It also improved the histopathological structure of the maternal kidney and heart as well as decreased the elevated blood urea and creatinine levels .

    Cancer Treatment

    • Due to its antioxidant and anti-inflammatory properties, edaravone has been investigated for its potential activities in treating cancer .
    • It has been noted as an anti-proliferative and cytoprotective drug against side effects induced by traditional cancer therapies .
    • However, more research is needed to fully understand the potential of edaravone in cancer treatment .

    Diabetes

    • Edaravone has been studied for its potential use in the treatment of diabetes .
    • It has been shown to reduce oxidative stress and inflammation in animal models of diabetes .
    • More research is needed to determine its effectiveness in human patients .

    Rheumatoid Arthritis

    • Edaravone has been investigated for its potential use in the treatment of rheumatoid arthritis .
    • It has been shown to reduce inflammation and joint damage in animal models of the disease .
    • Further research is needed to confirm these findings in human patients .

    Lung Diseases

    • Edaravone has been studied for its potential use in the treatment of lung diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of lung disease .
    • More research is needed to determine its effectiveness in human patients .

    Eye Diseases

    • Edaravone has been investigated for its potential use in the treatment of eye diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of eye disease .
    • Further research is needed to confirm these findings in human patients .

    Skin Diseases

    • Edaravone has been studied for its potential use in the treatment of skin diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of skin disease .
    • More research is needed to determine its effectiveness in human patients .

    Gastrointestinal Diseases

    • Edaravone has been investigated for its potential use in the treatment of gastrointestinal diseases .
    • It has been shown to reduce oxidative stress and inflammation in animal models of gastrointestinal disease .
    • Further research is needed to confirm these findings in human patients .

Direcciones Futuras

Due to the limited number of studies and confounding issues in observational studies, further examination of the added benefits of edaravone to routine practice is necessary through RCTs, particularly regarding its long-term efficacy . Future studies should investigate whether oral administration of edaravone is as effective as intravenous administration .

Propiedades

IUPAC Name

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELUYTUMUWHWMC-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edaravone D5

Synthesis routes and methods

Procedure details

Into 50 ml of ethanol, 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine were added, and the mixture was refluxed under stirring for 3 hours. After left to cool, the precipitated crystals were filtered and recrystallized from ethanol to obtain 11.3 g of 3-methyl-1-phenyl-2-pyrazolin-5-one (Compound No. 1) as colorless crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edaravone D5
Reactant of Route 2
Edaravone D5
Reactant of Route 3
Edaravone D5
Reactant of Route 4
Edaravone D5
Reactant of Route 5
Edaravone D5
Reactant of Route 6
Edaravone D5

Citations

For This Compound
2
Citations
DW Kang, JH Kim, KM Kim, S Cho, HW Jang… - Pharmaceutics, 2021 - mdpi.com
… Total of 150 μL of acetonitrile was added to 50 μL of each sample and 10 μL of working IS solution (20 ng/mL edaravone-d5 diluted with 50% methanol). The mixture was vortexed (…
Number of citations: 2 www.mdpi.com
L Li, S Zhao, L Xu, Y Su, L Ding - Journal of Separation Science, 2020 - Wiley Online Library
… An aliquot of 50.0 µL of human plasma was spiked with 30.0 µL of edaravone-d5 (1400 ng/mL) in 96-well plate. Then 200 µL methanol was added and vortexed for 10 min. After …

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.